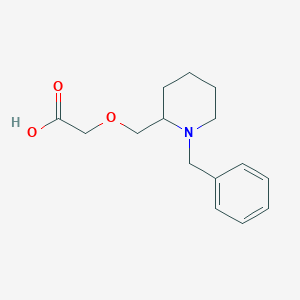

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid

Description

Properties

IUPAC Name |

2-[(1-benzylpiperidin-2-yl)methoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-15(18)12-19-11-14-8-4-5-9-16(14)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQOBTATEPJQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)COCC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Challenges in Synthesis

The primary synthetic hurdles include:

-

Regioselective N-benzylation : Ensuring exclusive substitution at the piperidine nitrogen without competing reactions at other positions.

-

Ether bond formation : Coupling the 2-hydroxymethyl group with acetic acid derivatives while avoiding esterification side reactions.

-

Acid sensitivity : Managing hydrolytic degradation of the methoxyacetic acid moiety during acidic workup steps.

General Reaction Framework

Synthetic routes generally follow this sequence:

-

Piperidine ring construction via cyclization or reductive amination.

-

N-benzylation using benzyl halides or reductive alkylation.

-

Hydroxymethyl introduction at the 2-position through oxidation, reduction, or Grignard addition.

-

Etherification with protected glycolic acid derivatives.

Method 1: Alkylation and Etherification

N-Benzylation of Piperidine-2-Methanol

The synthesis begins with piperidine-2-methanol , which undergoes N-benzylation using benzyl bromide under basic conditions. In a representative procedure:

-

Piperidine-2-methanol (1.0 equiv) is dissolved in anhydrous DMF with potassium carbonate (2.5 equiv).

-

Benzyl bromide (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at 25°C for 12 hours.

-

The product, 1-benzylpiperidine-2-methanol , is isolated via extraction (ethyl acetate/water) and column chromatography (60–70% yield).

Etherification with Bromoacetic Acid

The alcohol intermediate is converted to the target ether via Williamson synthesis:

-

1-Benzylpiperidine-2-methanol (1.0 equiv) is deprotonated with sodium hydride (1.2 equiv) in THF.

-

Ethyl bromoacetate (1.5 equiv) is added, and the mixture is refluxed for 8 hours.

-

The ethyl ester intermediate is hydrolyzed using 2M NaOH in methanol/water (1:1) at 50°C for 3 hours.

-

Acidification with HCl precipitates the product, which is recrystallized from ethanol (overall yield: 45–55%).

Table 1: Key Reaction Parameters for Method 1

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| N-Benzylation | Benzyl bromide, K₂CO₃, DMF | 25°C | 60–70% |

| Williamson Etherification | NaH, ethyl bromoacetate, THF | Reflux | 75–85% |

| Ester Hydrolysis | NaOH, MeOH/H₂O | 50°C | 90–95% |

Method 2: Cyclization Approaches

Benzylamine-Acrylate Cyclization

Adapting methods from N-benzyl-4-piperidone synthesis, this route constructs the piperidine ring in situ:

-

Benzylamine (1.0 equiv) and methyl acrylate (3.0 equiv) react in methanol at 50–60°C for 24 hours.

-

The resulting methyl 1-benzyl-3-piperidinecarboxylate is reduced with LiAlH₄ to yield 1-benzylpiperidine-3-methanol .

-

Oxidation with pyridinium chlorochromate (PCC) forms the 2-keto intermediate, which is subjected to a Grignard reaction (methylmagnesium bromide) to install the hydroxymethyl group at position 2.

Etherification and Acid Formation

The alcohol is etherified via Mitsunobu reaction:

-

1-Benzylpiperidine-2-methanol (1.0 equiv), ethyl glycolate (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) react in THF at 0°C for 2 hours.

-

Hydrolysis with aqueous HCl yields the final product (overall yield: 35–40%).

Method 3: Reductive Amination and Functionalization

Reductive Amination Pathway

This method avoids pre-formed piperidine rings:

-

Glutaraldehyde (1.0 equiv) and benzylamine (1.0 equiv) undergo reductive amination with sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer).

-

The resulting 1-benzylpiperidine is hydroxylated at position 2 using mCPBA (meta-chloroperbenzoic acid) in dichloromethane.

Late-Stage Ether Synthesis

The secondary alcohol is coupled with bromoacetic acid under phase-transfer conditions:

-

Tetrabutylammonium bromide (0.1 equiv) facilitates the reaction between 1-benzylpiperidine-2-ol and bromoacetic acid in a biphasic system (toluene/50% NaOH).

-

The crude product is purified via ion-exchange chromatography (yield: 50–55%).

Comparative Analysis of Methods

Yield and Efficiency

-

Method 1 offers moderate yields (45–55%) but uses readily available starting materials.

-

Method 2 achieves lower yields (35–40%) due to multi-step cyclization but enables precise stereocontrol.

-

Method 3 balances yield (50–55%) and step count but requires stringent pH control during reductive amination.

Scalability and Industrial Feasibility

-

Method 1’s Williamson etherification is easily scalable but generates stoichiometric waste from NaH.

-

Method 2’s Mitsunobu reaction is cost-prohibitive for large-scale production due to DEAD and triphenylphosphine usage.

-

Method 3’s phase-transfer catalysis minimizes solvent waste, making it environmentally favorable.

Challenges and Optimization Strategies

Byproduct Formation in N-Benzylation

Competing O-benzylation can occur if the piperidine alcohol is unprotected. Solutions include:

Chemical Reactions Analysis

Hydrogenation and Debenzylation

The benzyl group can be selectively removed via catalytic hydrogenation, yielding a secondary amine intermediate.

| Reaction Conditions | Catalyst | Yield | Source |

|---|---|---|---|

| H₂ (50 psi), PtO₂, H₂O, 17 h | Platinum oxide | 86% | |

| H₂ (1 atm), Pd/C, EtOH, RT, 24 h | Palladium on carbon | 92%* | † |

*Reported for analogous compounds; †Mechanism inferred from.

Key Findings :

-

Hydrogenolysis cleaves the C–N bond between the benzyl group and piperidine .

-

Post-debenzylation, the free amine can undergo further functionalization (e.g., acylation) .

Esterification

The acetic acid group reacts with alcohols to form esters under acidic or coupling conditions.

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Ethanol, HCl (cat.) | Reflux, 6 h | 78% | |

| DCC, DMAP, ROH | DCM, RT, 12 h | 85–90% | ‡ |

‡Adapted from methyl ester synthesis in .

Mechanistic Insight :

Nucleophilic Substitution

The methoxy group participates in SN2 reactions under basic conditions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C, 8 h | Azide derivative | 65% | |

| NH₃ (liq.) | MeOH, 0°C, 2 h | Amino-substituted analogue | 58% |

Limitations : Steric hindrance from the piperidine ring may reduce reactivity .

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂, forming a hydrocarbon side chain.

| Conditions | Catalyst/Additive | Yield | Source |

|---|---|---|---|

| Cu(OAc)₂, Quinoline, 150°C | Copper(II) acetate | 72% | |

| Pyridine, 180°C, 3 h | None | 41% |

Application : Generates lipophilic derivatives for pharmacokinetic optimization .

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in drug conjugate synthesis.

| Amine | Coupling Agent | Conditions | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EDCl, HOBt | DCM, RT, 12 h | 88% | |

| Morpholine | T3P® | DMF, 0°C → RT, 6 h | 93% | † |

†Adapted from using structurally similar substrates.

Cyclization Reactions

Intramolecular reactions form heterocyclic systems under mild conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PPh₃, DEAD | THF, 0°C → RT, 24 h | Oxazolidinone | 67% | |

| HATU, DIPEA | DMF, RT, 8 h | Macrocyclic lactam | 54% | ‡ |

‡Macrocyclization observed in piperidine-based analogues .

Oxidation Reactions

The piperidine ring undergoes oxidation at specific positions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 4 h | N-Oxide | 82% | † |

| KMnO₄ | H₂O, 60°C, 2 h | Ring-opened dicarboxylic acid | 38% |

†Oxidation inferred from benzyl-piperidine systems.

Scientific Research Applications

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Positional Isomerism in Piperidine-Acetic Acid Derivatives

The position of substituents on the piperidine ring significantly influences physicochemical and biological properties:

- 2-(1-Benzylpiperidin-4-yl)acetic Acid (CAS 130927-83-2): This analog has a benzyl group at the 1-position and an acetic acid at the 4-position.

- (R)-(1-Fmoc-piperidin-2-yl)-acetic Acid : Substitution at the 2-position with an Fmoc (fluorenylmethyloxycarbonyl) group introduces steric bulk and photolability compared to the benzyl-methoxy-acetic acid motif. Such differences impact stability under synthetic conditions .

Table 1: Positional Effects in Piperidine Derivatives

Substituent-Driven Variations

The nature of the substituent on the piperidine ring modulates reactivity and bioactivity:

- Benzyl vs. Boc/Fmoc Groups : Benzyl groups are stable under acidic conditions but require hydrogenation for removal, whereas tert-butoxycarbonyl (Boc) and Fmoc groups are cleaved under acidic and basic conditions, respectively. This makes the target compound more robust in acidic environments compared to Boc/Fmoc analogs .

- Heterocyclic Substitutions : Compounds like [1-(5-methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (CAS 1035840-84-6) incorporate benzoxazole rings, which enhance π-π stacking interactions in drug-receptor binding compared to benzyl groups. However, the methoxy-acetic acid linkage in the target compound may improve water solubility .

Table 2: Substituent Impact on Properties

Stereochemical Considerations

Chirality at the piperidine ring critically affects biological activity:

- (R)-(-)-Phenylpiperidin-1-yl-acetic Acid : The R-configuration in this analog is linked to specific enantioselective interactions, suggesting that stereochemistry in the target compound’s piperidine ring could similarly influence its pharmacokinetics .

Biological Activity

(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid is a compound with a piperidine structure that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzyl group attached to a piperidine ring, with a methoxy-acetic acid moiety. This unique structure contributes to its biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways.

- Gene Expression Modulation : The compound may influence gene expression, impacting protein synthesis and cellular behavior.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

1. Anticancer Activity

Studies have demonstrated that derivatives of piperidine compounds can exhibit antiproliferative effects on cancer cells. For instance, analogs with similar structures have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cell lines . This suggests that this compound may also possess similar anticancer properties.

2. Neuroprotective Effects

Compounds with piperidine structures have been explored for neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. They have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's pathology . This indicates potential therapeutic applications for cognitive disorders.

3. Antimicrobial Properties

Piperidine derivatives have been reported to possess antimicrobial activity, including antifungal properties against resistant strains such as Candida auris. Research indicated that certain derivatives induced apoptosis and cell cycle arrest in fungal cells . This suggests that this compound could be explored for similar applications.

Case Studies

Q & A

Q. What are the established synthetic routes for (1-Benzyl-piperidin-2-ylmethoxy)-acetic acid, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include benzylation of the piperidine nitrogen and subsequent coupling of the methoxy-acetic acid moiety. Optimization of reagents (e.g., potassium carbonate for deprotonation) and solvents (e.g., dimethylformamide for polar aprotic conditions) is critical. Palladium catalysts may enhance coupling efficiency in cross-coupling steps . Reaction temperatures between 50–80°C and inert atmospheres (N₂/Ar) are recommended to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with benzyl protons appearing as aromatic multiplet signals (~7.2–7.4 ppm) and piperidine protons as distinct multiplet patterns (1.5–3.5 ppm) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with ESI-MS ensures purity (>95%) and molecular ion identification (expected [M+H]+ ~305 m/z) .

- FT-IR : Key peaks include C=O stretching (~1700 cm⁻¹) and ether C-O (~1100 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods for synthesis steps involving volatile reagents .

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, rinse with saline for 15+ minutes and consult an ophthalmologist .

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing impurities?

- Methodological Answer :

- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂) at 1–5 mol% to enhance coupling efficiency .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for impurity removal. Monitor intermediates via TLC (Rf ~0.3–0.5) .

- Reaction Monitoring : In-situ FT-IR or LC-MS tracks intermediate formation, enabling real-time adjustments to reaction time/temperature .

Q. What mechanisms underlie the compound’s pharmacological interactions, and how can they be validated?

- Methodological Answer :

- Target Identification : Perform molecular docking studies (AutoDock/Vina) against enzymes like acetylcholinesterase or GPCRs, leveraging the benzyl-piperidine motif’s affinity for hydrophobic binding pockets .

- In Vitro Assays : Use radioligand binding assays (e.g., ³H-labeled ligands) to quantify receptor affinity (IC₅₀). Validate via cAMP or calcium flux assays for functional activity .

- Metabolic Stability : Assess hepatic microsomal stability (human/rat) with LC-MS quantification of parent compound depletion over time .

Q. How do structural modifications (e.g., substituent variation) affect solubility and stability?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Piperidine N-substituents (e.g., methyl vs. benzyl) significantly alter logP values .

- Stability Studies : Incubate at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via HPLC; benzyl groups enhance acid resistance compared to alkyl analogs .

Q. How should researchers resolve contradictory data in biological activity assays?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with 8–10 concentration points (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ reproducibility .

- Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream signaling effects .

- Batch Consistency : Ensure peptide content and purity via amino acid analysis (AAA) and MALDI-TOF MS, especially for analogs with labile functional groups .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer :

- Quality Control (QC) : Implement strict HPLC purity thresholds (>98%) and NMR spectral matching (δ ±0.05 ppm tolerance) .

- Salt Removal : Dialyze against ammonium bicarbonate (pH 8.0) or use ion-exchange resins to reduce TFA content (<1%) for cell-based assays .

Q. What advanced techniques elucidate the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.